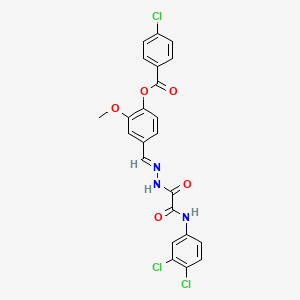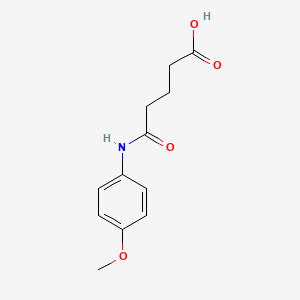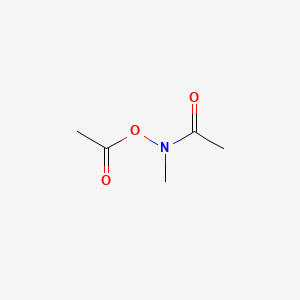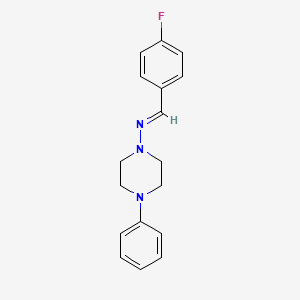
4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((3,4-Dicloroanilino)(oxo)acetil)carbohidrazonil)-2-metoxifenil 4-clorobenzoato es un compuesto orgánico complejo con un potencial significativo en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye múltiples grupos funcionales como dicloroanilino, oxo, acetil, carbohidrazonil, metoxifenil y clorobenzoato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(2-((3,4-Dicloroanilino)(oxo)acetil)carbohidrazonil)-2-metoxifenil 4-clorobenzoato generalmente implica múltiples pasos, comenzando desde materiales de partida fácilmente disponibles. La ruta sintética general incluye los siguientes pasos:
Formación de 3,4-dicloroanilina: Esto se puede lograr mediante la cloración de anilina.
Acetilación: La 3,4-dicloroanilina se acetila luego utilizando anhídrido acético para formar 3,4-dicloroacetanilida.
Hidrazonación: El producto acetilado se hace reaccionar con hidracina para formar el derivado carbohidrazonil.
Metoxilación: El grupo metoxilo se introduce a través de una reacción de sustitución nucleofílica.
Esterificación: Finalmente, el compuesto se esterifica con ácido 4-clorobenzoico para formar el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas (temperatura, presión, pH) y técnicas de purificación como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(2-((3,4-Dicloroanilino)(oxo)acetil)carbohidrazonil)-2-metoxifenil 4-clorobenzoato experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo oxo en grupos hidroxilo.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica y electrófila, particularmente en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y agentes sulfonantes bajo condiciones controladas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
4-(2-((3,4-Dicloroanilino)(oxo)acetil)carbohidrazonil)-2-metoxifenil 4-clorobenzoato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus potenciales efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de tintes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de 4-(2-((3,4-Dicloroanilino)(oxo)acetil)carbohidrazonil)-2-metoxifenil 4-clorobenzoato implica su interacción con objetivos moleculares y vías específicas. Los grupos funcionales del compuesto le permiten unirse a enzimas y receptores, potencialmente inhibiendo o activando procesos biológicos. Por ejemplo, el grupo dicloroanilino puede interactuar con proteínas celulares, mientras que los grupos oxo y acetil pueden participar en reacciones redox.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(2-((3,4-Dicloroanilino)(oxo)acetil)carbohidrazonil)fenil 4-butoxibenzoato
- 4-(2-((3,4-Dicloroanilino)(oxo)acetil)carbohidrazonil)fenil 4-etoxibenzoato
- 4-(2-((3,4-Dicloroanilino)(oxo)acetil)carbohidrazonil)fenil 4-metoxibenzoato
Singularidad
La singularidad de 4-(2-((3,4-Dicloroanilino)(oxo)acetil)carbohidrazonil)-2-metoxifenil 4-clorobenzoato radica en su combinación específica de grupos funcionales, que confieren una reactividad química distinta y aplicaciones potenciales. En comparación con compuestos similares, puede exhibir diferentes actividades biológicas y propiedades químicas debido a variaciones en los sustituyentes en los anillos aromáticos.
Propiedades
Número CAS |
881660-24-8 |
|---|---|
Fórmula molecular |
C23H16Cl3N3O5 |
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H16Cl3N3O5/c1-33-20-10-13(2-9-19(20)34-23(32)14-3-5-15(24)6-4-14)12-27-29-22(31)21(30)28-16-7-8-17(25)18(26)11-16/h2-12H,1H3,(H,28,30)(H,29,31)/b27-12+ |
Clave InChI |
VZBCTVPWHRVYRU-KKMKTNMSSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline](/img/structure/B11959877.png)
![4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11959891.png)



![4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene](/img/structure/B11959917.png)

![3-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11959934.png)
